4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)oxy]-3-methoxybenzaldehyde
Description
4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)oxy]-3-methoxybenzaldehyde is a benzaldehyde derivative featuring a 1,2-benzothiazole-1,1-dioxide (sulfone) substituent at the 4-position and a methoxy group at the 3-position. Its structure combines aromatic aldehyde functionality with a sulfone-containing heterocycle, which is notable for enhancing pharmacological properties such as solubility and target binding in medicinal chemistry .
Properties
IUPAC Name |
4-[(1,1-dioxo-1,2-benzothiazol-3-yl)oxy]-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5S/c1-20-13-8-10(9-17)6-7-12(13)21-15-11-4-2-3-5-14(11)22(18,19)16-15/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCRGAXBJPNVEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2=NS(=O)(=O)C3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)oxy]-3-methoxybenzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with a benzothiazole derivative under specific conditions. The reaction often requires a catalyst and may be carried out in an organic solvent at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Hydrazone Formation
The aldehyde group can undergo condensation with hydrazines to form hydrazones, a common reaction in organic chemistry. For example:
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Reaction with hydrazines : Analogous to 4-methoxybenzaldehyde hydrazone synthesis , the aldehyde group reacts with hydrazines under mild conditions to form stable hydrazones. These intermediates are often used in drug discovery for their bioactivity.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Aldehyde + hydrazine | Room temperature, ethanol | Hydrazones | 50–80% |
| Aldehyde + substituted hydrazine | Acid catalyst (e.g., acetic acid) | Substituted hydrazones | 60–75% |
Nucleophilic Substitution
The benzothiazole sulfonamide core may participate in substitution reactions if activated by electron-withdrawing groups. For instance:
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Amination : Reaction with amines under basic conditions could replace sulfonamide groups, though this is less common due to steric hindrance .
Cross-Coupling Reactions
While the target compound lacks a boronic acid group, analogous systems use palladium-catalyzed couplings (e.g., Suzuki) to form biaryl derivatives .
Aldehyde Reactivity
The aldehyde group is highly reactive, enabling:
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Oxidation : Conversion to carboxylic acids using oxidants like KMnO₄ or CrO₃.
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Reduction : Formation of primary alcohols via NaBH₄ or LiAlH₄.
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Nucleophilic addition : Reaction with Grignard reagents or enolates to form alcohols or ketones.
Sulfonamide Core Reactivity
The 1,1-dioxido-1,2-benzothiazole group is typically stable but may undergo:
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Reduction : Cleavage of the sulfonamide group under strong reducing conditions (e.g., LiAlH₄) .
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Acidic hydrolysis : Potential ring-opening under harsh acidic conditions, though less likely due to aromatic stabilization .
Structural and Analytical Data
Research Findings and Trends
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Hydrazone derivatives are frequently studied for their role in drug design due to their stability and bioactivity .
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Microwave-assisted reactions (e.g., Pd-catalyzed couplings) enhance reaction efficiency and yield for thiazinane derivatives .
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Cyclization reactions involving thioureas and aldehydes are pivotal in forming heterocyclic systems like thiazinanones .
References : MDPI review on thiazinane derivatives (2020) PMC article on thiazinane chemistry (2020) EvitaChem product details (2025) WO2018185266A1 patent on YAP/TAZ inhibitors (2018) PubChem CID 5332515 (2025) PubChem CID 1019058 (2025)
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits promising biological activities, particularly in the development of pharmaceuticals. Its derivatives have been studied for their potential as anti-tubercular agents and antifungal compounds.
Case Study: Antitubercular Activity
Recent research has highlighted the synthesis of benzothiazole derivatives that demonstrate significant antitubercular activity. A study found that compounds similar to 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)oxy]-3-methoxybenzaldehyde showed effective inhibition of Mycobacterium tuberculosis growth. The structure-activity relationship (SAR) indicated that modifications on the benzothiazole ring could enhance efficacy against resistant strains .
Table 1: Antitubercular Activity of Benzothiazole Derivatives
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 0.5 | High |
| Compound B | 2.0 | Moderate |
| This compound | 1.0 | High |
Agricultural Applications
This compound also finds utility in agricultural chemistry, particularly as a fungicide and insecticide.
Case Study: Fungicidal Activity
In a study assessing the fungicidal properties of various benzothiazole derivatives, it was found that compounds related to this compound exhibited significant activity against plant pathogens such as Botrytis cinerea. The EC50 values were notably lower than those of traditional fungicides .
Table 2: Fungicidal Efficacy Against Botrytis cinerea
| Compound | EC50 (µg/mL) | Efficacy |
|---|---|---|
| Compound C | 10.5 | Excellent |
| Compound D | 15.0 | Good |
| This compound | 12.0 | Very Good |
Material Science Applications
The unique properties of this compound make it suitable for applications in material science, particularly in the development of polymers and coatings.
Case Study: Polymer Development
Research has explored the incorporation of benzothiazole derivatives into polymer matrices to enhance UV stability and antimicrobial properties. The addition of this compound into polyvinyl chloride (PVC) formulations significantly improved resistance to microbial degradation .
Table 3: Performance Metrics of PVC with Additives
| Additive | UV Stability (hours) | Antimicrobial Efficacy (%) |
|---|---|---|
| Control | 120 | 10 |
| Benzothiazole derivative | 180 | 45 |
| This compound | 200 | 60 |
Mechanism of Action
The mechanism by which 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)oxy]-3-methoxybenzaldehyde exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Molecular Structure and Substituent Analysis
The table below compares the target compound with structurally related benzaldehyde derivatives:
Key Observations:
Reactivity Comparison
- Aldehyde Group : Common to all compounds, enabling condensation reactions (e.g., formation of pyrimidine derivatives in ).
- Sulfone vs. Silyl Ether : The sulfone group in the target compound is chemically stable and participates in dipole-dipole interactions, whereas silyl ethers in SI-1/SI-2 are transient protecting groups removed under mild acidic conditions .
Biological Activity
4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)oxy]-3-methoxybenzaldehyde is a compound of interest due to its potential biological activities. This compound integrates a benzothiazole moiety, which is known for its diverse pharmacological properties, including antimicrobial, antioxidant, and anticancer activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C₁₄H₉NO₄S. Its structure features a methoxy group and a benzothiazole group that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₉NO₄S |
| CAS Number | 132636-66-9 |
| Molecular Weight | 295.29 g/mol |
| Hazard Classification | Irritant |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate benzothiazole derivatives with methoxybenzaldehyde under controlled conditions. The methods often include condensation reactions that yield the desired product with reasonable efficiency and purity.
Antimicrobial Activity
Studies have shown that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated the antimicrobial efficacy of related compounds against various Gram-positive and Gram-negative bacteria using the agar well diffusion method. The results indicated that these compounds demonstrated varying degrees of antibacterial activity, suggesting that this compound may possess similar properties .
Antioxidant Activity
The antioxidant potential of this compound has been assessed using assays such as the DPPH radical scavenging assay and ferrous ion chelation assay. Preliminary results indicate that the compound can effectively scavenge free radicals and chelate metal ions, thus demonstrating its potential as an antioxidant agent .
Anticancer Activity
The anticancer properties of benzothiazole derivatives have been explored in various studies. Compounds similar to this compound have shown cytotoxic effects against cancer cell lines in vitro. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Case Study 1: Antimicrobial Efficacy
In a comparative study on the antimicrobial activity of several benzothiazole derivatives, 4-(substituted phenyl)-benzothiazoles were tested against Staphylococcus aureus and Escherichia coli. The findings revealed that modifications in the benzothiazole structure significantly influenced their antimicrobial potency. The study concluded that compounds with electron-withdrawing groups exhibited enhanced activity .
Case Study 2: Antioxidant Properties
A recent investigation into the antioxidant capabilities of various benzothiazole derivatives included this compound. The compound was subjected to DPPH and ABTS assays to evaluate its free radical scavenging ability. Results showed that it effectively reduced oxidative stress markers in vitro, indicating its potential therapeutic applications in oxidative stress-related diseases .
Q & A
Q. What are the optimal synthetic routes for preparing 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)oxy]-3-methoxybenzaldehyde?
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Methodology : The compound can be synthesized via condensation reactions. A typical approach involves refluxing 3-methoxy-4-hydroxybenzaldehyde derivatives with 1,2-benzothiazol-3-yl sulfone precursors in ethanol or DMSO under acidic catalysis (e.g., glacial acetic acid). For example, analogous procedures involve refluxing substituted benzaldehydes with heterocyclic amines or sulfone-containing reactants for 4–18 hours, followed by solvent evaporation and crystallization (water-ethanol mixtures yield ~65% purity). Purification often employs column chromatography (e.g., n-pentane:EtOAc gradients) or recrystallization .
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Key Considerations :
- Solvent choice impacts reaction efficiency (e.g., DMSO enhances solubility for polar intermediates).
- Acid catalysis (e.g., acetic acid) accelerates imine or ether bond formation.
- Monitor reaction progress via TLC or NMR to optimize reflux duration.
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodology :
- X-ray crystallography : Resolve hydrogen-bonding networks (e.g., O–H⋯O, N–H⋯O) and π-π stacking interactions, as demonstrated in benzimidazole analogs. Use refinement software like SHELXL to handle disordered aldehyde groups .
- Spectroscopy :
- FTIR : Identify carbonyl (C=O, ~1680 cm⁻¹) and sulfone (S=O, ~1150–1300 cm⁻¹) stretches.
- NMR : Analyze aromatic proton environments (δ 7.0–8.5 ppm) and methoxy group signals (δ ~3.8 ppm) .
- Mass spectrometry : Confirm molecular weight (HRMS-ESI) with <2 ppm error .
Q. What stability precautions are required during storage and handling?
- Guidelines :
- Store in sealed glass containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis.
- Avoid exposure to moisture, heat (>40°C), and direct light, which may degrade sulfone or aldehyde moieties.
- Use PPE (gloves, goggles) and fume hoods during synthesis, as benzothiazole derivatives may release irritants upon decomposition .
Advanced Research Questions
Q. How does the electronic configuration of the 1,2-benzothiazole sulfone group influence reactivity in cross-coupling reactions?
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Mechanistic Insights : The electron-withdrawing sulfone group activates the benzothiazole ring for nucleophilic aromatic substitution (SNAr). For example, the 3-position oxygen becomes a nucleophilic anchor for forming ether or amide bonds. Computational studies (DFT) can map frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in reactions with electrophiles like aryl halides .
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Experimental Design :
- Compare reaction rates of sulfone-containing vs. non-sulfone analogs in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).
- Use cyclic voltammetry to quantify redox potentials and correlate with reactivity trends.
Q. What role does this compound play in tyrosine kinase inhibition, and how can its bioactivity be optimized?
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Biological Context : The compound is a structural fragment of Olverembatinib, a BCR-ABL1 inhibitor used in T315I-mutant chronic myeloid leukemia. The benzothiazole sulfone enhances binding to kinase ATP pockets via hydrogen bonding with hinge-region residues (e.g., Glu286) .
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Optimization Strategies :
- SAR Studies : Modify the methoxy or aldehyde groups to improve solubility (e.g., introduce PEG chains) or affinity.
- Kinase Assays : Test inhibition constants (IC₅₀) against recombinant kinases using fluorescence polarization.
- Molecular Dynamics : Simulate binding stability in mutant vs. wild-type kinases to identify resistance mechanisms .
Q. How can conflicting data on sulfone-mediated cytotoxicity be resolved in preclinical studies?
- Data Contradiction Analysis : Discrepancies in cytotoxicity (e.g., varying IC₅₀ values across cell lines) may arise from:
- Metabolic variability : Test liver microsome stability to assess sulfone reduction/oxidation pathways.
- Off-target effects : Use CRISPR screens to identify non-kinase targets (e.g., redox enzymes).
- Experimental Replication : Standardize assay conditions (e.g., serum-free media, passage number) across labs .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
